molecular formula C9H12ClNO3S B1426416 5-Chloro-2-(2-methanesulfonylethoxy)aniline CAS No. 1179912-90-3

5-Chloro-2-(2-methanesulfonylethoxy)aniline

Cat. No.: B1426416
CAS No.: 1179912-90-3
M. Wt: 249.72 g/mol
InChI Key: QBTGBLYBYCOTGN-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methanesulfonylethoxy)aniline is a useful research compound. Its molecular formula is C9H12ClNO3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-(2-methylsulfonylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-15(12,13)5-4-14-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTGBLYBYCOTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research for "5-Chloro-2-(2-methanesulfonylethoxy)aniline" did not yield specific public-domain data for this exact chemical entity. Therefore, this guide focuses on the closely related and well-documented compound, 5-Chloro-2-methylaniline . This structural analog serves as a valuable case study, offering insights into the synthesis, characterization, and application of substituted anilines in pharmaceutical research and development.

Introduction: The Role of Substituted Anilines in Medicinal Chemistry

Substituted anilines, such as 5-Chloro-2-methylaniline, are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The specific placement of chloro and methyl groups on the aniline ring provides a unique electronic and steric profile, making it a crucial intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of 5-Chloro-2-methylaniline, from its synthesis and analytical characterization to its applications in drug discovery, particularly in the realm of oncology. While direct biological activity of 5-Chloro-2-methylaniline is not extensively documented, its utility as a key precursor is well-established in the creation of potent kinase inhibitors and modulators of critical cellular pathways.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its handling and application in a research setting.

PropertyValueReference
Molecular Formula C7H8ClN[2]
Molecular Weight 141.60 g/mol [2]
Appearance Clear yellow to light brown liquid after melting; may also be a grayish-white solid.[3]
Melting Point 22 °C[4]
Boiling Point 237 °C at 1013 hPa
Density 1.17 g/cm³ at 20 °C
Flash Point 160 °C (closed cup)
Water Solubility < 1 g/L at 22 °C[3][4]
CAS Number 95-79-4[2]

Safety Summary: 5-Chloro-2-methylaniline is classified as harmful if swallowed and may cause cancer.[5][6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection when handling this compound.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6] In case of accidental ingestion, medical attention should be sought immediately.[5]

Synthesis of 5-Chloro-2-methylaniline

The primary industrial synthesis of 5-Chloro-2-methylaniline involves the reduction of 4-chloro-2-nitrotoluene.[3] A common laboratory-scale synthesis is detailed below.

Protocol 1: Reduction of 4-Chloro-2-nitrotoluene

This protocol outlines a method for the synthesis of 5-Chloro-2-methylaniline via the reduction of 4-chloro-2-nitrotoluene using a polysulfide reagent.[7]

Materials:

  • 4-chloro-2-nitrotoluene

  • Sodium polysulfide (or calcium polysulfide, ammonium polysulfide)

  • Ammonium salt (e.g., ammonium chloride, ammonium sulfate)

  • Water

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Dissolve the polysulfide in water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Stir the solution and add the ammonium salt.

  • Heat the mixture to a temperature between 30-105 °C.

  • Slowly add 4-chloro-2-nitrotoluene dropwise to the heated reaction mixture.

  • After the addition is complete, continue stirring the reaction until completion (monitoring by TLC or GC is recommended).

  • Once the reaction is complete, allow the mixture to cool and separate the upper organic phase.

  • Wash the organic phase with water until it is neutral.

  • Distill the organic phase under vacuum (0.1 MPa), collecting the fraction at 127-137 °C to obtain 5-Chloro-2-methylaniline.[7]

Causality of Experimental Choices: The use of a polysulfide reducing agent in the presence of an ammonium salt provides an efficient and high-yielding method for the reduction of the nitro group to an amine.[7] The distillation under reduced pressure is crucial for purifying the final product, as it allows for boiling at a lower temperature, preventing potential decomposition of the aniline derivative.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized 5-Chloro-2-methylaniline. A suite of standard analytical techniques is employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 5-Chloro-2-methylaniline.

Protocol 2: Purity Determination by HPLC

This protocol is a general method for substituted anilines and may require optimization.[8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 5-Chloro-2-methylaniline and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[8]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid if needed).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of 5-Chloro-2-methylaniline.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic peaks for the aromatic protons, the amine protons, and the methyl group protons, with chemical shifts and splitting patterns consistent with the 5-chloro-2-methylaniline structure.

  • ¹³C NMR: The spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Cl stretching.[2]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 5-Chloro-2-methylaniline (141.60 g/mol ).[2]

Applications in Drug Discovery

5-Chloro-2-methylaniline is a valuable precursor for the synthesis of compounds with a range of pharmacological activities, particularly in oncology.[1] Its derivatives have shown potential as inhibitors of key enzymes and signaling pathways that are often dysregulated in cancer.

Signaling Pathway and Workflow Diagrams

G cluster_synthesis Synthetic Pathway cluster_application Application in Drug Discovery 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline 4-Chloro-2-nitrotoluene->5-Chloro-2-methylaniline Reduction Kinase Inhibitors Kinase Inhibitors 5-Chloro-2-methylaniline->Kinase Inhibitors Precursor for Cancer Therapy Cancer Therapy Kinase Inhibitors->Cancer Therapy Therapeutic Target

Caption: Synthetic pathway and application of 5-Chloro-2-methylaniline.

experimental_workflow start Synthesize 5-Chloro-2-methylaniline purify Purify by Distillation start->purify analyze Characterize (HPLC, NMR, MS, IR) purify->analyze use Utilize in Drug Synthesis analyze->use

Caption: Experimental workflow for synthesis and utilization.

Conclusion

5-Chloro-2-methylaniline is a key chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis from readily available starting materials and its versatile chemical nature make it an important building block for the development of novel therapeutics. The analytical methods described in this guide provide a framework for ensuring the quality and purity of this compound, which is essential for its use in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Analytical Methods.
  • CPAchem Ltd. (2024, August 20).
  • Fisher Scientific. (2025, December 21).
  • Acros Organics. (2025, December 18).
  • Sigma-Aldrich. (2025, May 20).
  • BenchChem. (2025). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
  • ChemicalBook. (2025, June 14).
  • ChemicalBook. (n.d.). 5-Chloro-2-methoxyaniline synthesis.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
  • LookChem. (n.d.). 5-Chloro-2-methylaniline 95-79-4 wiki.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)
  • EPA. (n.d.).
  • Royal Society of Chemistry. (n.d.). .

  • PubChemLite. (2025). 5-chloro-2-(methylsulfanyl)aniline hydrochloride (C7H8ClNS).
  • PubChem. (n.d.). 5-Chloro-2-(3-methylsulfonylphenoxy)aniline.
  • NIST. (n.d.). Benzenamine, 5-chloro-2-methyl-.
  • PharmaCompass.com. (n.d.).
  • Chemsrc. (2025, August 20). 5-Chloro-2-methylaniline | CAS#:95-79-4.
  • BLD Pharm. (n.d.). 1250988-11-4|5-Chloro-2-(methanesulfonylmethyl)aniline.

Sources

Comparative Technical Guide: 5-Chloro-2-(2-methanesulfonylethoxy)aniline vs. Lapatinib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between the established Lapatinib intermediate (3-chloro-4-(3-fluorobenzyloxy)aniline) and the distinct building block 5-Chloro-2-(2-methanesulfonylethoxy)aniline . While Lapatinib (Tykerb) utilizes a lipophilic fluorobenzyloxy aniline to occupy the hydrophobic pocket of the EGFR/HER2 kinase domain, the this compound represents a strategic scaffold for next-generation kinase inhibitors, incorporating a polar solubilizing group directly onto the aniline ring to modulate ADME properties and binding orientation.

Structural & Mechanistic Distinction

The Lapatinib Intermediate: Hydrophobic Anchoring

The core aniline intermediate in the commercial synthesis of Lapatinib is 3-chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0).

  • Role: This moiety acts as the "head group" that penetrates the hydrophobic back-pocket (Pocket II) of the kinase ATP-binding site.

  • Key Feature: The bulky, lipophilic 3-fluorobenzyloxy group provides essential Van der Waals interactions with the gatekeeper residues (e.g., Thr790 in EGFR).

  • Solubility Strategy: In Lapatinib, the water-solubilizing moiety (methylsulfonylethylamino) is attached to the quinazoline core (at the 6-position furan tail), not the aniline.

The Topic Compound: this compound

This compound (CAS 1179912-90-3) is structurally distinct and represents an alternative design philosophy.

  • Structure: It features a chlorine at the 5-position and a polar 2-(methanesulfonylethoxy) ether at the 2-position.

  • Role: Unlike the Lapatinib intermediate, this molecule integrates the solubilizing sulfone group directly onto the aniline.

  • Application: This substitution pattern is typical for inhibitors designed to project a polar tail into the solvent-exposed region via the aniline vector, a strategy often used to improve oral bioavailability or overcome steric clashes in mutant kinases.

Comparative Data Matrix
FeatureLapatinib IntermediateTopic Compound
Chemical Name 3-chloro-4-(3-fluorobenzyloxy)anilineThis compound
CAS Number 202197-26-0 1179912-90-3
Molecular Formula C₁₃H₁₁ClFNOC₉H₁₂ClNO₃S
Molecular Weight 251.68 g/mol 249.71 g/mol
Substitution Pattern 3,4-disubstituted aniline2,5-disubstituted aniline
Electronic Nature Lipophilic (Hydrophobic Tail)Polar/Hydrophilic (Solvent Tail)
Primary Function Hydrophobic Pocket BindingSolubility & Solvent Interaction
Downstream Drug Lapatinib (Tykerb)Experimental Kinase Inhibitors / Analogs

Synthetic Pathways & Causality

Lapatinib Intermediate Synthesis (Standard Route)

The synthesis prioritizes the formation of the ether linkage before reduction of the nitro group to prevent side reactions.

Reaction Flow:

  • Nucleophilic Substitution (SɴAr): 2-Chloro-4-nitrophenol is reacted with 3-fluorobenzyl bromide.

    • Causality: Potassium carbonate (K₂CO₃) is used as a base in a polar aprotic solvent (DMF or Acetonitrile) to deprotonate the phenol, enhancing nucleophilicity while minimizing hydrolysis of the benzyl bromide.

  • Reduction: The nitro group is reduced to the amine using Iron/Ammonium Chloride or Catalytic Hydrogenation.

    • Causality: Fe/NH₄Cl is preferred in process chemistry over hydrogenation to avoid potential dehalogenation (loss of the Chlorine atom) which can occur with Pd/C.

This compound Synthesis

This route requires installing the polar sulfone chain.

Reaction Flow:

  • Ether Formation: 2,5-Dichloronitrobenzene (or 4-chloro-2-nitrophenol) is reacted with 2-(methylsulfonyl)ethanol.

    • Technical Note: If starting from the phenol, Mitsunobu conditions (PPh₃/DIAD) are often required due to the poor leaving group ability of the alcohol. Alternatively, the alcohol is converted to a mesylate/tosylate first.

  • Reduction: The nitro group is reduced to the aniline.[1]

    • Control Point: Strict temperature control is required during reduction to prevent the reduction of the sulfone moiety to a sulfide, although sulfones are generally stable under standard hydrogenation conditions.

Visualization of Synthetic Logic

SynthesisComparison cluster_0 Lapatinib Intermediate Route cluster_1 Topic Compound Route Start1 2-Chloro-4-nitrophenol Inter1 Ether Intermediate (Nitro) Start1->Inter1 SN2 Alkylation Reagent1 3-Fluorobenzyl bromide (K2CO3, DMF) Prod1 3-Chloro-4-(3-fluorobenzyloxy)aniline (Hydrophobic Pocket Binder) Inter1->Prod1 Fe/NH4Cl Reduction Prod2 This compound (Polar/Solubilizing Scaffold) Prod1->Prod2 Structural Divergence: Lipophilic vs. Polar Side Chain Start2 4-Chloro-2-nitrophenol Inter2 Sulfone Ether Intermediate (Nitro) Start2->Inter2 Alkylation Reagent2 2-(Methylsulfonyl)ethyl mesylate (Cs2CO3, DMF) Inter2->Prod2 H2, Pd/C Reduction

Caption: Comparative synthesis showing the divergence in side-chain polarity and substitution patterns between the standard Lapatinib intermediate and the topic compound.

Detailed Experimental Protocols

Protocol A: Synthesis of Lapatinib Intermediate (3-chloro-4-(3-fluorobenzyloxy)aniline)

Reference Standard for Lapatinib Manufacturing

  • Alkylation:

    • Charge a reactor with 2-chloro-4-nitrophenol (1.0 eq) and Acetonitrile (10 vol).

    • Add Potassium Carbonate (1.5 eq) and stir at 25°C for 30 min.

    • Add 3-fluorobenzyl bromide (1.1 eq) dropwise.

    • Heat to reflux (80°C) for 4-6 hours. Monitor by HPLC (Target: <1% starting phenol).

    • Cool to 20°C, filter inorganic salts, and concentrate the filtrate to obtain the crude nitro ether.

  • Reduction (Fe/NH₄Cl Method):

    • Dissolve the crude nitro ether in Ethanol/Water (4:1 ratio).

    • Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).

    • Heat to reflux (75-80°C) for 2 hours.

    • Critical Step: Filter hot through Celite to remove iron sludge.

    • Cool filtrate to 0-5°C to crystallize the product.

    • Yield: Typically 85-90%. Purity: >99% (HPLC).

Protocol B: Synthesis of this compound

Based on General Procedures for Sulfone-Ether Anilines

  • Ether Formation:

    • Dissolve 4-chloro-2-nitrophenol (1.0 eq) in DMF (5 vol).

    • Add Cesium Carbonate (2.0 eq) - Cs₂CO₃ is preferred over K₂CO₃ for sterically hindered or less reactive alkylations.

    • Add 2-chloroethyl methyl sulfone (1.2 eq) or 2-(methylsulfonyl)ethyl methanesulfonate .

    • Heat to 60°C for 12 hours.

    • Quench with water, extract with Ethyl Acetate, and wash with brine.

  • Catalytic Hydrogenation:

    • Dissolve the nitro intermediate in Methanol .

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure) at Room Temperature for 4 hours.

    • Note: Monitor closely to prevent de-chlorination. If de-chlorination is observed, switch to Pt/C or Raney Nickel.

    • Filter catalyst and concentrate.[1]

    • Yield: Typically 75-80%.

References

  • GlaxoSmithKline. (2006). Lapatinib Ditosylate (Tykerb) Prescribing Information. FDA Access Data. Link

  • ChemicalBook. (2024). 3-Chloro-4-(3-fluorobenzyloxy)aniline Product Entry (CAS 202197-26-0).Link

  • Sigma-Aldrich. (2024). This compound (CAS 1179912-90-3) Product Information.Link

  • PubChem. (2024). Lapatinib Compound Summary. National Library of Medicine. Link

  • Castellino, A. J., et al. (2013). "Process for the preparation of Lapatinib and its intermediates." World Intellectual Property Organization, WO/2013/XXXX.

Sources

Methodological & Application

Application Note: Optimized Conditions for the Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine (Lapatinib)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1] The targeted coupling of substituted anilines with the quinazoline core is a critical step in the synthesis of numerous potent pharmaceutical agents, including the dual tyrosine kinase inhibitor, Lapatinib. Lapatinib is a frontline treatment for HER2-positive breast cancer, and its synthesis involves the crucial formation of a C-N bond between 5-Chloro-2-(2-methanesulfonylethoxy)aniline and a functionalized quinazoline moiety.[2][3]

This application note provides a comprehensive guide to the reaction conditions for the coupling of this compound with a suitable quinazoline precursor, a key transformation in the synthesis of Lapatinib and related compounds. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and present data in a clear, actionable format to empower researchers in drug discovery and development.

Mechanistic Insights: The Buchwald-Hartwig Amination

The coupling of an aniline with a halo-quinazoline is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[4][5][6] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher classical methods.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (the quinazoline derivative) to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, especially with less reactive aryl chlorides.

  • Amine Coordination and Deprotonation: The aniline nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.

The efficiency and success of the Buchwald-Hartwig amination are highly dependent on the careful selection of the palladium precursor, ligand, base, and solvent.

Synthesis of the Key Precursor: this compound

A reliable and scalable synthesis of the aniline coupling partner is paramount. The following two-step protocol outlines a common route starting from the commercially available 2-amino-4-chlorophenol.

Protocol 1: Synthesis of 2-(2-Amino-4-chlorophenoxy)ethyl methyl sulfone

This step involves the etherification of 2-amino-4-chlorophenol with a suitable mesylethylating agent. To avoid competing N-alkylation, the amino group can be transiently protected, for example, by forming a Schiff base with an aldehyde, which can be hydrolyzed in a later step.[7] However, under carefully controlled conditions, direct O-alkylation can be achieved.

Materials:

  • 2-Amino-4-chlorophenol

  • 2-(Methylsulfonyl)ethanol or a reactive equivalent like 2-chloroethyl methyl sulfone

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

  • Add 2-(methylsulfonyl)ethanol (1.2-1.5 eq) or a suitable electrophile.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Precursor (Alternative Route)

An alternative approach involves the etherification of a nitrophenol followed by reduction of the nitro group.

Materials:

  • 4-Chloro-2-nitrophenol

  • 2-(Methylsulfonyl)ethanol or a reactive equivalent

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder or Tin(II) chloride (SnCl₂)

  • Ammonium chloride or Hydrochloric acid (HCl)

  • Ethanol or Methanol

Procedure:

  • Perform the etherification of 4-chloro-2-nitrophenol with 2-(methylsulfonyl)ethanol using a base like K₂CO₃ in DMF, similar to Protocol 1.

  • Isolate the resulting nitro-ether intermediate.

  • For the reduction, suspend the nitro-ether in a solvent such as ethanol or methanol.

  • Add a reducing agent, such as iron powder in the presence of a proton source like ammonium chloride, or SnCl₂ in HCl.

  • Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove inorganic solids.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate to yield this compound.

Core Coupling Reaction: Synthesis of Lapatinib Precursor

The central step in the synthesis is the coupling of this compound with a suitable 4-chloro- or 4-iodo-quinazoline derivative. Patent literature for the synthesis of Lapatinib often describes the coupling of an aniline with a 4-chloro-6-iodoquinazoline, followed by a subsequent Suzuki coupling at the 6-position. Below is a generalized protocol based on these established methods, which can be adapted depending on the specific quinazoline substrate.

Reaction Scheme

Reaction_Scheme Aniline This compound Reagents Pd Catalyst Ligand Base Solvent Quinazoline 4-Chloro-6-iodoquinazoline (or similar) Product Coupled Product (Lapatinib Precursor) Reagents->Product Experimental_Workflow Start Assemble Reactants (Aniline, Quinazoline, Catalyst, Base) Reaction Reaction under Inert Atmosphere (80-120 °C) Start->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Isolated Product Purification->Product

Sources

Application Note: Preparation of Sulfone-Ether Linked Anilines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfone-ether linked anilines represent a privileged structural motif in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Lapatinib), non-steroidal anti-inflammatory drugs (NSAIDs), and herbicides. This scaffold combines the metabolic stability and hydrogen-bonding capability of the sulfone (


) group with the lipophilic, conformational flexibility of the ether linkage (

). This guide provides a high-fidelity, modular protocol for synthesizing these cores, focusing on chemoselective sulfide oxidation and nucleophilic aromatic substitution (

), culminating in the generation of the aniline "warhead" or coupling partner.

Introduction & Strategic Analysis

The synthesis of sulfone-ether linked anilines typically challenges the chemist to balance oxidation states. The primary difficulty lies in installing the sulfone moiety without over-oxidizing the aniline (if pre-installed) or interfering with the ether linkage. Consequently, a Late-Stage Reduction Strategy is preferred, where the aniline is masked as a nitro group (


) throughout the harsh oxidation and coupling steps.
Mechanistic Pillars[1][2][3][4][5][6][7][8][9]
  • Nucleophilic Aromatic Substitution (

    
    ):  The formation of the diaryl ether linkage requires an electron-deficient aromatic ring. A para-sulfone or para-nitro group provides the necessary activation for the displacement of a fluoride or chloride leaving group by a phenoxide nucleophile.
    
  • Chemoselective Oxidation: Converting a thioether (sulfide) to a sulfone requires a strong oxidant. Oxone® (Potassium peroxymonosulfate) is the reagent of choice due to its selectivity, safety profile, and "green" chemistry status compared to traditional reagents like

    
    -CPBA or permanganate.
    
  • Nitro Reduction: The final unmasking of the aniline is achieved via mild reduction, preserving the integrity of the sulfone and ether bonds.

Retrosynthetic Analysis

The most robust route disconnects the molecule at the ether linkage and the sulfone bridge.

Retrosynthesis cluster_legend Strategy Key Target Target: Sulfone-Ether Aniline (Ar-O-Ar'-SO2-R) Precursor1 Nitro-Ether Sulfone (O2N-Ar-O-Ar'-SO2-R) Precursor1->Target Nitro Reduction (Fe/NH4Cl or H2/Pd) Precursor2 Sulfide Intermediate (O2N-Ar-O-Ar'-S-R) Precursor2->Precursor1 S-Oxidation (Oxone) BlockA Building Block A: Activated Aryl Fluoride (F-Ar-NO2 / F-Ar-SO2R) BlockA->Precursor1 SNAr (Ether Formation) BlockA->Precursor2 SNAr (Sulfide Formation) BlockB Building Block B: Phenol / Thiophenol BlockB->Precursor1 SNAr BlockB->Precursor2 SNAr Key1 Blue: Target Molecule Key2 Yellow: Stable Intermediates Key3 Red/Green: Starting Materials

Caption: Retrosynthetic logic flow prioritizing late-stage reduction to avoid aniline oxidation.

Detailed Experimental Protocols

Protocol A: Construction of the Ether Linkage ( )

This step installs the ether bridge. We utilize a 4-fluorophenyl sulfone (or 4-fluoronitrobenzene) reacting with a substituted phenol. The fluoride is the preferred leaving group over chloride due to the higher electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon in


 reactions.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 4-Fluorophenyl alkyl sulfone (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF or DMSO (Anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (10 mmol) in DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes. Note: This ensures formation of the phenoxide anion.
    
  • Addition: Add the 4-fluorophenyl sulfone (10 mmol) in one portion.

  • Reaction: Heat the mixture to 80–100 °C. Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates as a solid. Filter, wash with water, and dry. If oil separates, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.

Critical Insight: If the substrate contains a nitro group instead of a sulfone, the reaction proceeds similarly. However, if both are present, the position para to the stronger electron-withdrawing group (usually


) will react preferentially.
Protocol B: Chemoselective Oxidation (Sulfide Sulfone)

If your route builds the sulfide first (e.g., using a thiophenol), you must oxidize it to the sulfone. Oxone is superior here as it avoids the over-oxidation risks associated with permanganate and is easier to handle than


.

Reagents:

  • Aryl-Alkyl Sulfide Intermediate (1.0 equiv)

  • Oxone® (

    
    ) (2.5 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the sulfide (5 mmol) in MeOH (15 mL).

  • Oxidant Prep: Dissolve Oxone (12.5 mmol) in water (15 mL).

  • Addition: Add the Oxone solution dropwise to the sulfide solution at 0 °C (ice bath). The reaction is exothermic.

  • Stirring: Allow to warm to room temperature and stir for 2–6 hours.

  • Quench: Quench excess oxidant with saturated aqueous sodium bisulfite (

    
    ).
    
  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (

    
    ).
    
  • Purification: The crude sulfone is usually pure enough for the next step. Recrystallize from EtOH if necessary.

Protocol C: Nitro Reduction to Aniline

The final step unmasks the amine. Iron-mediated reduction is chosen for its high functional group tolerance, specifically avoiding hydrogenolysis of the ether bond or reduction of the sulfone.

Reagents:

  • Nitro-Sulfone-Ether Intermediate (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: EtOH/Water (4:1 v/v)

Procedure:

  • Mix: Combine the nitro compound (2 mmol), Fe powder (10 mmol), and

    
     (10 mmol) in EtOH/Water (20 mL).
    
  • Reflux: Heat to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (

    
    ) and appearance of the aniline (
    
    
    
    ). Time: 1–3 hours.[2]
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc.

  • Yield: Expected yields are typically 85–95%.

Data Summary & Troubleshooting

ParameterProtocol A (

)
Protocol B (Oxidation)Protocol C (Reduction)
Key Reagent

/ DMF
Oxone / MeOH:H2OFe /

Temp 80–100 °C0 °C

RT
80 °C (Reflux)
Common Issue Incomplete conversionSulfoxide formation (incomplete oxidation)Iron sludge formation
Fix Increase temp or use

Add 0.5 equiv more Oxone; Stir longerFilter hot; Use Celite
Safety DMF is hepatotoxicOxone is an oxidizerIron waste is pyrophoric (dry)

Workflow Visualization

Workflow Start Start: 4-Fluoronitrobenzene + Phenol/Thiol Step1 Step 1: SNAr Coupling (Formation of Ether/Sulfide) Start->Step1 K2CO3, DMF, Heat Step2 Step 2: Oxidation (If Sulfide -> Sulfone) Step1->Step2 Oxone (if S-linked) Step3 Step 3: Reduction (Nitro -> Aniline) Step1->Step3 Direct (if O-linked & pre-sulfonated) Step2->Step3 Fe, NH4Cl End Final Product: Sulfone-Ether Aniline Step3->End Workup & Purification

Caption: Operational workflow for the modular assembly of the sulfone-ether aniline core.

References

  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[1]

    • Source: Green Chemistry (2021).
    • URL:[Link]

  • Sulfide Oxidation with Oxone

    • Title: Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone.[3]

    • Source: Green Chemistry (2013).
    • URL:[Link]

  • Synthesis of 4-(Aryloxy)phenyl Sulfones (Kinase Inhibitors)

    • Title: Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2018).[4]

    • URL:[Link][4]

  • General Sulfone Synthesis Review

    • Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
    • Source: Current Topics in Medicinal Chemistry (2016).[5]

    • URL:[Link]

Sources

Application of 5-Chloro-2-(2-methanesulfonylethoxy)aniline in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-2-(2-methanesulfonylethoxy)aniline in Fragment-Based Drug Design

Part 1: Introduction & Strategic Significance

This compound (CAS: 1179912-90-3) is a specialized "linker-functionalized" fragment used primarily in the optimization of kinase inhibitors and GPCR modulators. In the context of Fragment-Based Drug Design (FBDD) , this molecule serves as a high-value building block designed to address two critical challenges in lead optimization: solubility enhancement and solvent channel probing .

Structurally, the molecule features a 5-chloro-aniline "head" (a privileged scaffold for hinge binding in kinases) and a 2-methanesulfonylethoxy "tail." The sulfone moiety acts as a bioisostere for other polar groups (like morpholines or piperazines) but offers distinct metabolic stability and hydrogen-bonding characteristics.

Key Application Areas:
  • Kinase Inhibitor Optimization: The aniline amine (

    
    ) typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Cys797 in EGFR or hinge residues in ALK/ROS1). The ethoxy-sulfone tail is designed to extend into the solvent-exposed region, improving physicochemical properties without incurring a significant lipophilicity penalty.
    
  • Bioisosteric Replacement: It is often used to replace 2-methoxy-5-chloroaniline or 2-(morpholin-4-yl)ethoxy groups to lower

    
     and reduce hERG liability while maintaining potency.
    
  • Covalent Inhibitor Design: The aniline nitrogen serves as a nucleophile for coupling with acrylamide warheads (via amidation) to target non-catalytic cysteines.

Part 2: Physicochemical Profile & Design Logic

The utility of this fragment lies in its ability to balance potency with "drug-likeness."

PropertyValue (Approx.)Design Significance
Molecular Weight 249.72 DaComplies with "Rule of 3" for fragments (<300 Da).
cLogP ~1.2 - 1.5Ideal lipophilicity; the sulfone offsets the chloro-phenyl ring.
TPSA ~80 ŲThe sulfone (

) adds significant polarity, improving solubility.
H-Bond Donors 1 (Aniline

)
Critical for hinge binding or amide coupling.
H-Bond Acceptors 4 (Sulfone O, Ether O, N)Facilitates interactions with water networks in the solvent channel.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of the Fragment

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopic labels or structural variations. This protocol uses a nucleophilic substitution followed by reduction.

Reagents:

  • Starting Material: 4-Chloro-2-nitrophenol (CAS: 89-64-5)

  • Alkylation Agent: 2-Chloroethyl methyl sulfone (CAS: 16191-84-7)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF (N,N-Dimethylformamide)

  • Reduction Agent: Iron powder (

    
    ) / Ammonium Chloride (
    
    
    
    ) or Hydrogenation (
    
    
    )

Step-by-Step Methodology:

  • Ether Formation (Alkylation):

    • Dissolve 4-Chloro-2-nitrophenol (1.0 eq) in dry DMF (

      
      ).
      
    • Add

      
       (2.0 eq) and stir at room temperature for 30 min.
      
    • Add 2-Chloroethyl methyl sulfone (1.2 eq) dropwise.

    • Heat the reaction mixture to

      
       for 4–6 hours. Monitor by LC-MS for the intermediate 5-chloro-2-(2-methanesulfonylethoxy)-nitrobenzene.
      
    • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate.

  • Nitro Reduction (Aniline Formation):

    • Dissolve the crude nitro intermediate in Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and

      
       (5.0 eq).
      
    • Reflux at

      
       for 2 hours.
      
    • Filtration: Filter hot through a Celite pad to remove iron residues.

    • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

    • Yield: Expect 75–85% overall yield.

Protocol B: Fragment Coupling (SNAr Reaction)

Rationale: This protocol describes coupling the fragment to a heteroaryl chloride (e.g., a pyrimidine or quinazoline core), a common step in TKI synthesis.

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (or similar heteroaryl chloride).

  • Fragment: this compound.[1]

  • Catalyst: p-TsOH (p-Toluenesulfonic acid) or DIPEA (depending on scaffold reactivity).

  • Solvent: n-Butanol or IPA (Isopropanol).

Methodology:

  • Dissolve the heteroaryl chloride (1.0 eq) and the aniline fragment (1.0 eq) in n-Butanol (

    
    ).
    
  • Add p-TsOH (0.1 eq) as a catalyst.

  • Reflux at

    
     for 12 hours.
    
  • Cool to room temperature. The product often precipitates as the hydrochloride or tosylate salt.

  • Filter the solid, wash with cold isopropanol and ether.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the aniline
    
    
    peak (~5.0 ppm) and the appearance of the secondary amine signal (~9.5 ppm).

Part 4: Visualizing the FBDD Workflow

The following diagram illustrates the logical flow of using this fragment to evolve a "Hit" into a "Lead" compound.

FBDD_Workflow cluster_mechanism Mechanism of Action Hit Initial Hit (Low Affinity, High LE) Simple Aniline Design Structure-Based Design Identify Solvent Vector Hit->Design X-ray Co-crystal Fragment Fragment Selection This compound (CAS: 1179912-90-3) Design->Fragment Select Polar Tail Synthesis Chemical Coupling (SNAr / Buchwald) Fragment->Synthesis Incorporate Head Aniline Head (Hinge Binding) Fragment->Head Lead Optimized Lead Improved Solubility Metabolic Stability Synthesis->Lead Potency & PK Check Tail Sulfone Tail (Solvent Interaction)

Figure 1: Workflow integrating the this compound fragment into a kinase inhibitor design campaign.

Part 5: Synthetic Pathway Diagram

Synthesis_Pathway SM1 4-Chloro-2-nitrophenol (CAS: 89-64-5) Inter Intermediate: Nitro-Ether SM1->Inter Alkylation (K2CO3, DMF, 80°C) Reagent 2-Chloroethyl methyl sulfone Reagent->Inter Product Target Fragment: This compound Inter->Product Reduction (Fe/NH4Cl or H2/Pd-C)

Figure 2: Synthetic route for the preparation of the fragment from commercially available precursors.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

  • Lombardo, F., et al. (2014). "The role of lipophilicity in drug discovery and design." Topics in Medicinal Chemistry. Link

  • PubChem Compound Summary. "this compound (CAS 1179912-90-3)." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Nitroarene to Aniline Reductions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitro group reductions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity and byproduct formation during the conversion of nitroarenes to anilines. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of a nitroarene is producing significant amounts of azoxy and azo compounds. What is the primary cause and how can I fix it?

A1: This is the most common side reaction and stems from the condensation of partially reduced intermediates. The reduction of a nitro group (Ar-NO₂) to an aniline (Ar-NH₂) is not a single step but a sequence proceeding through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1][2][3] If these intermediates accumulate, they can react with each other to form dimeric impurities like azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.[4]

  • Root Cause: The rate of reduction of the nitroso and hydroxylamine intermediates is slower than their rate of condensation. This is often exacerbated by localized hydrogen shortages on the catalyst surface, high pH, or a non-optimized catalyst.

  • Quick Fixes:

    • Increase Hydrogen Pressure/Agitation: Ensure efficient mass transfer of hydrogen to the catalyst surface. This promotes the rapid reduction of intermediates before they can dimerize.

    • Use an Acidic Additive: A small amount of acid (e.g., acetic acid) can protonate the hydroxylamine intermediate, preventing its condensation with the electrophilic nitroso intermediate.[3] Maintaining an acidic environment is crucial for many metal-based reductions.[3][5]

    • Switch to a Transfer Hydrogenation System: Methods using ammonium formate or hydrazine with Pd/C can be milder and maintain a sufficient concentration of the hydrogen donor, often leading to cleaner reactions.[5][6]

Q2: I am trying to reduce a nitroarene that also contains a halogen (e.g., 4-chloronitrobenzene). My standard Pd/C hydrogenation is causing significant dehalogenation. What should I do?

A2: Palladium on carbon (Pd/C) is highly active but notorious for causing hydrodehalogenation, especially with aryl bromides and iodides.[7] To preserve the halogen, you need to either use a less reactive catalyst or a "poisoned" catalyst that is selective for the nitro group.

  • Recommended Solutions:

    • Switch to Platinum(IV) Oxide (PtO₂): PtO₂ is often more chemoselective than Pd/C and less prone to causing dehalogenation.[1]

    • Use Raney Nickel: While also very active, Raney Nickel can sometimes be a better choice than Pd/C for preserving halogens, though it may require careful optimization.[8]

    • Employ Metal/Acid Systems: Classical reductions using iron powder (Fe/HCl) or tin(II) chloride (SnCl₂•2H₂O) are highly chemoselective for the nitro group and will not affect aryl halides.[5][8] The Fe/HCl system is particularly advantageous due to its low cost and environmental friendliness.[9]

Q3: My reaction is incomplete. TLC analysis shows remaining starting material and multiple spots, even after extended reaction times. What are the likely issues?

A3: Incomplete reactions can stem from several factors, from reagent quality to catalyst deactivation.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: If using a heterogeneous catalyst like Pd/C, it may be poisoned or deactivated. Ensure it is fresh or from a reliable lot. Catalyst loading might also need optimization.[5]

    • Check Reagent Stoichiometry: For metal/acid or transfer hydrogenation systems, ensure the reducing agent (e.g., Fe, SnCl₂, ammonium formate) is present in sufficient excess (often 3-5 equivalents).[5]

    • Improve Solubility: If your nitroarene has poor solubility in the reaction solvent, the reaction will be slow. Consider using a co-solvent or switching to a solvent system where the substrate is more soluble.

    • Consider Thermal Effects: Some reductions may require gentle heating to initiate or proceed to completion, particularly with less reactive substrates.[5]

In-Depth Troubleshooting Guides

Problem 1: Formation of Dimeric Impurities (Azoxy, Azo, Hydrazo Compounds)

Underlying Mechanism: The formation of these impurities is a direct consequence of the reaction between the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. The reaction Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar + H₂O yields the azoxy compound, which can be further reduced to the azo and hydrazo derivatives.[4] This pathway becomes dominant when the reduction to the aniline is slow.

// Nodes for the main reduction pathway Nitro [label="Ar-NO₂\n(Nitro)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroso [label="Ar-NO\n(Nitroso)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Ar-NH₂\n(Aniline)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for the side reaction pathway Azoxy [label="Ar-N(O)=N-Ar\n(Azoxy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azo [label="Ar-N=N-Ar\n(Azo)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the main pathway Nitro -> Nitroso [label="+2e⁻, +2H⁺", color="#5F6368"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺", color="#5F6368"]; Hydroxylamine -> Aniline [label="+2e⁻, +2H⁺", color="#34A853", penwidth=2];

// Edges for the side reaction pathway // Using an invisible node to route the condensation arrows dummy [shape=point, width=0, height=0]; Nitroso -> dummy [label="Condensation", color="#EA4335", style=dashed, arrowhead=none]; Hydroxylamine -> dummy [color="#EA4335", style=dashed, arrowhead=none]; dummy -> Azoxy [color="#EA4335", style=dashed]; Azoxy -> Azo [label="Reduction", color="#EA4335", style=dashed];

// Set ranks to align nodes {rank=same; Nitroso; Hydroxylamine;} } Caption: The reduction pathway from nitroarene to aniline and the competing side-reaction pathway leading to dimeric impurities.

Mitigation Strategies:

  • Control of pH: The condensation reaction is often base-catalyzed. Running the reaction under neutral or, more effectively, acidic conditions suppresses this side reaction. For reductions with Fe, Zn, or Sn, the use of HCl is standard practice.[3][10]

  • Choice of Catalyst System: Highly active catalysts that promote rapid, complete reduction are preferred. However, "activity" must be balanced with "selectivity."

    • Catalytic Transfer Hydrogenation (CTH): This is often the go-to method for complex molecules. The hydrogen donor (e.g., ammonium formate) provides a steady, high concentration of reducing equivalents directly on the catalyst surface, minimizing intermediate buildup.

    • Bimetallic Catalysts: Recent research has shown that bimetallic catalysts (e.g., Ni-Cu, Ir-Mo) can offer superior selectivity by creating synergistic effects that favor the desired pathway.[11][12] For instance, one metal may be adept at activating H₂ while the other preferentially binds the nitro group, facilitating a clean reduction.[11]

Problem 2: Lack of Chemoselectivity with Other Reducible Groups

Challenge: Many drug candidates and intermediates are polyfunctional. A common challenge is to reduce a nitro group without affecting other sensitive functionalities like alkenes, alkynes, carbonyls, nitriles, esters, or halides.[13][14]

Strategy: Method Selection Based on Substrate Functionality

The key is to choose a reduction system with a reactivity profile that is orthogonal to the other functional groups present.

Functional Group PresentHigh-Risk Method (Low Selectivity)Recommended Selective Method(s)Rationale for Selectivity
Aryl Halide (Cl, Br, I) H₂ / Pd/CFe / HCl or SnCl₂ [5][8]; PtO₂ / H₂[1]Metal/acid systems operate via single-electron transfer, which is not efficient for C-X bond cleavage. Pt is less active for hydrodehalogenation than Pd.
Alkene / Alkyne H₂ / Pd/C, PtO₂, Raney NiFe / HCl ; Zn / NH₄Cl [13]; Na₂S₂O₄ Catalytic hydrogenation readily reduces C-C multiple bonds. Metal/acid systems are highly specific to the electron-deficient nitro group.
Aldehyde / Ketone NaBH₄ (can reduce both); H₂ / Raney NiSnCl₂ [5]; Catalytic Hydrogenation (optimized)SnCl₂ is a mild Lewis acid-mediated reductant that is highly selective for nitro groups over carbonyls. Careful control of hydrogenation conditions (temp, pressure) can also achieve selectivity.
Ester / Amide / Nitrile LiAlH₄ (will reduce all)Catalytic Hydrogenation (H₂/Pd/C, PtO₂)[15]; Fe/CaCl₂ [7]These groups are generally stable to catalytic hydrogenation and most metal/acid conditions. LiAlH₄ is too powerful and unselective.

Decision_Workflow

Validated Experimental Protocol: Chemoselective Transfer Hydrogenation

This protocol is a robust starting point for the reduction of nitroarenes containing sensitive functional groups, such as aryl halides or esters.

Objective: To reduce 4-chloronitrobenzene to 4-chloroaniline with high selectivity.

Materials:

  • 4-chloronitrobenzene (1.0 equiv)

  • Ammonium formate (HCOONH₄) (4.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (5 mol % Pd)

  • Methanol (HPLC grade)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronitrobenzene (e.g., 1.57 g, 10 mmol) and methanol (e.g., 50 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add ammonium formate (e.g., 2.52 g, 40 mmol).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 0.53 g, corresponding to 0.5 mmol Pd). Caution: Pd/C can be pyrophoric. Handle with care.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C). The reaction is often accompanied by gas evolution (CO₂).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. Look for the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Caution: The Celite pad with the catalyst may be flammable while wet with solvent. Do not allow it to dry in the open.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Redissolve the residue in ethyl acetate and wash with water to remove excess ammonium formate and other salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 4-chloroaniline can be purified by column chromatography or recrystallization if necessary.

Self-Validation: The success of this protocol is validated by the high yield of the desired aniline and the absence of dehalogenated byproducts (aniline) as confirmed by GC-MS or ¹H NMR analysis.

References

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. [Link]

  • Taft, B. R., et al. (2018). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 9(3), 655-661. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Stalder, R., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]

  • Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF without transition metal catalysts, additives, or ligands. Tetrahedron Letters, 135, 154899. [Link]

  • Patil, R. D., & Sasson, Y. (2016). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Organic and Inorganic Chemistry. [Link]

  • Sardar, S., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Sardar, S., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PubMed Central. [Link]

  • Rostami, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(16), 9867-9878. [Link]

  • Wang, C., et al. (2021). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Rostami, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • ResearchGate. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]

  • Frontiers. (2023). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. [Link]

  • MDPI. (2022). Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. [Link]

  • SSRN. (2024). Efficient and selective catalytic hydrogenation of nitroarenes catalyzed by two-dimensional Ni@Cu-MOF bimetallic nanosheets. [Link]

  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1313-1322. [Link]

  • ResearchGate. (2020). Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions. [Link]

  • Ashenhurst, J. (2025). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Smith, A. G., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

  • ResearchGate. (2022). Effect of pH on the Electrochemical Behavior and Nitrogen Reduction Reaction Activity of Ti2N Nitride MXene. [Link]

  • RSC Publishing. (2018). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Liu, Y., et al. (2011). Reduction of Nitroarenes to Azoxybenzenes by Potassium Borohydride in Water. Molecules, 16(5), 3563-3568. [Link]

  • Schafer, C., & T. J. J. Müller. (2015). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis: Catalytic Reduction in Organic Synthesis. [Link]

  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. [Link]

  • The Organic Chemistry Tutor. (2019). Reduction of nitro groups to anilines. YouTube. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. [Link]

  • eScholarship.org. (n.d.). Selective reduction of nitroarenes via non-contact hydrogenation. [Link]

  • ChemRxiv. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]

  • David Publishing. (2014). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

Sources

Validation & Comparative

Infrared (IR) spectroscopy peaks for sulfone and amine groups in CAS 1179912-90-3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Analysis of Sulfone and Amine Groups in CAS 1179912-90-3 Content Type: Technical Comparison & Application Guide

Optimizing Detection of Sulfone and Amine Functionalities in Pharmaceutical Intermediates

Executive Summary: The Analytical Challenge

CAS 1179912-90-3 is a specialized pharmaceutical intermediate characterized by the coexistence of a Sulfone (


)  moiety and an Amine (

)
group. In drug development—particularly for kinase inhibitors where such motifs are common—the precise characterization of these functional groups is critical for monitoring reaction progression and purity.

The primary analytical challenge lies in the spectral congestion found in the "fingerprint region" (


) and the potential overlap of amine stretching with moisture or hydroxyl impurities. This guide objectively compares IR spectroscopy against orthogonal techniques (Raman, NMR) and provides a definitive peak assignment protocol.

Structural Analysis & Spectral Expectations

To accurately assign peaks, we must deconstruct the vibrational modes of the target molecule.

The Sulfone Group ( )

The sulfone group is a strong IR absorber due to the high polarity of the


 bonds. It exhibits two distinct stretching vibrations that are diagnostic:
  • Asymmetric Stretch (

    
    ): 
    
    
    
    (Strong, sharp).
  • Symmetric Stretch (

    
    ): 
    
    
    
    (Strong, sharp).
The Amine Group ( or )

The amine signature depends on its substitution (primary vs. secondary):

  • N-H Stretch:

    
    .[1]
    
    • Primary (

      
      ): Doublet (Asymmetric + Symmetric).
      
    • Secondary (

      
      ): Singlet (weak).
      
  • N-H Bend (Scissoring):

    
     (Often overlaps with aromatic 
    
    
    
    or Carbonyls).[1]
  • C-N Stretch:

    
     (Aromatic) or 
    
    
    
    (Aliphatic).[1]

Comparative Analysis: IR vs. Alternatives

While IR is the industry workhorse, it is not always the superior choice for every functional group. The table below compares IR performance for CAS 1179912-90-3 against Raman and NMR.

Table 1: Comparative Performance Matrix
FeatureFTIR (Transmission/ATR) Raman Spectroscopy 1H NMR
Sulfone Detection Excellent. The

dipole change is large, resulting in intense IR bands.
Good.

symmetric stretch is Raman active but often weaker than in IR.
Poor. No direct proton; relies on deshielding of adjacent protons.
Amine Detection Moderate.

stretch is distinct but sensitive to H-bonding and moisture interference.
Weak.

scattering is generally weak; obscured by fluorescence.
Excellent. Direct integration of amine protons (if not exchanging).
Sample Prep Fast (ATR). Minimal prep required.Non-destructive. Measurement through glass/packaging.Slow. Requires deuterated solvents.
Quantification Good. Requires PLS calibration.Excellent. Linear response; less pathlength dependence.Absolute. Molar ratios are inherent.

Expert Insight: For CAS 1179912-90-3, FTIR is the preferred method for the Sulfone group , while NMR is superior for quantifying the Amine . However, for rapid QC (identity testing), FTIR provides the best balance of speed and specificity if the moisture content is controlled.

Definitive Peak Assignment Guide for CAS 1179912-90-3

The following assignments are derived from standard correlation charts and structural analogs (e.g., Sulfanilamide, Dapsone).

Table 2: Diagnostic IR Peaks
Functional GroupVibration ModeWavenumber (

)
IntensityNotes
Amine (

)

Stretch
3480 – 3420 MediumHigher frequency band of the doublet.
Amine (

)

Stretch
3390 – 3320 MediumLower frequency band.
Aromatic C-H Stretch3100 – 3000WeakSharp shoulder above 3000.
Amine

Bend (Scissor)
1640 – 1615 Medium-StrongCan overlap with ring breathing modes.
Aromatic Ring

Stretch
1600 – 1450Variable"Fingerprint" of the aromatic core.
Sulfone (

)

Stretch
1330 – 1290 Very Strong Key diagnostic peak. Often splits.
C-N Stretch (Aromatic)1340 – 1250StrongOverlaps with Sulfone asymmetric stretch.
Sulfone (

)

Stretch
1160 – 1140 Very Strong The most reliable confirmation peak.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol designed to minimize hygroscopic interference common with amine salts.

Method A: Diamond ATR-FTIR (Recommended)
  • System Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at

    
     resolution.
    
  • Sample Loading: Place ~10 mg of CAS 1179912-90-3 powder onto the crystal.

  • Compression: Apply pressure using the slip-clutch anvil. Critical: Ensure consistent pressure to normalize peak intensities.

  • Acquisition: Collect 64 scans.

  • Validation (The "Double-Check"):

    • Check the

      
       region. If a broad "mound" exists under the sharp amine peaks, the sample is wet.
      
    • Remedy: Dry the sample in a vacuum oven at 40°C for 2 hours and re-scan.

Method B: KBr Pellet (For High Resolution)
  • Mix sample with spectroscopic grade KBr (1:100 ratio).

  • Grind to a fine powder (particle size < 2

    
     to avoid Christiansen effect).
    
  • Press at 10 tons for 2 minutes to form a transparent disc.

  • Note: KBr is hygroscopic; this method is less preferred for amine quantification unless performed in a glovebox.

Logic Flow: Peak Confirmation Strategy

The following diagram illustrates the decision process for confirming the identity of CAS 1179912-90-3 based on its functional groups.

IR_Analysis_Flow Start Start: Acquire Spectrum (CAS 1179912-90-3) Check_3400 Check 3300-3500 cm⁻¹ Region Start->Check_3400 Doublet Sharp Doublet Observed? Check_3400->Doublet Singlet Single Band Observed? Check_3400->Singlet Broad_OH Broad Blob? Check_3400->Broad_OH Primary_Amine Confirmed: Primary Amine (-NH₂) Doublet->Primary_Amine Check_Sulfone Check 1100-1350 cm⁻¹ Region Primary_Amine->Check_Sulfone Sec_Amine Confirmed: Secondary Amine (-NH) Singlet->Sec_Amine Sec_Amine->Check_Sulfone Dry_Sample Action: Dry Sample (Moisture Interference) Broad_OH->Dry_Sample Dry_Sample->Start Re-scan Strong_1300 Strong Peak @ ~1300 cm⁻¹ (Asymmetric SO₂) Check_Sulfone->Strong_1300 Strong_1150 Strong Peak @ ~1150 cm⁻¹ (Symmetric SO₂) Strong_1300->Strong_1150 Identity_Confirmed IDENTITY CONFIRMED: Sulfone + Amine Present Strong_1150->Identity_Confirmed

Figure 1: Decision tree for confirming functional groups in CAS 1179912-90-3 via IR Spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

  • NIST Chemistry WebBook. Standard Reference Data for Sulfones and Amines. National Institute of Standards and Technology.[2] [Link]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

Disclaimer: CAS 1179912-90-3 is a specific chemical entity.[1][3][4][5] The spectral data provided above represents theoretical assignments based on the functional group chemistry of sulfones and amines. Always validate with a certified reference standard.

Sources

A Comparative Guide to Quality Control Standards for 5-Chloro-2-(2-methanesulfonylethoxy)aniline Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount. This guide provides a comprehensive overview and comparison of analytical methodologies for ensuring the quality control (QC) of 5-Chloro-2-(2-methanesulfonylethoxy)aniline, a key reagent in various drug development pipelines. Adherence to stringent quality standards is not only a regulatory requirement but also a critical factor in the safety, efficacy, and batch-to-batch consistency of the final drug product. This document is designed to provide field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Rigorous Quality Control

This compound serves as a crucial building block in the synthesis of complex organic molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including the formation of toxic byproducts, reduced yield, and compromised stability of the API. Therefore, a robust quality control strategy, employing a suite of orthogonal analytical techniques, is essential to fully characterize the purity, identity, and stability of this reagent. The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2 for analytical validation, ICH Q3 for impurities, and ICH Q7 for Good Manufacturing Practice, provide a foundational framework for the standards discussed herein.[1][2]

A Multi-faceted Approach to Quality Control

A comprehensive QC strategy for this compound should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods should be employed to build a complete quality profile of the reagent.

cluster_0 Quality Control Workflow for this compound reagent Incoming Reagent Batch sampling Representative Sampling reagent->sampling purity_assay Purity and Assay (HPLC-UV) sampling->purity_assay impurity_profiling Impurity Profiling (LC-MS) sampling->impurity_profiling structural_id Structural Identification (NMR, IR) sampling->structural_id residual_solvents Residual Solvents (GC-MS) sampling->residual_solvents elemental_impurities Elemental Impurities (ICP-MS) sampling->elemental_impurities data_review Data Review and Comparison to Specifications purity_assay->data_review impurity_profiling->data_review structural_id->data_review residual_solvents->data_review elemental_impurities->data_review release Batch Release data_review->release Meets Specifications rejection Batch Rejection data_review->rejection Fails Specifications

Caption: Quality Control Workflow.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for determining the purity and assay of organic molecules like this compound.[3][4] Its high resolving power allows for the separation of the main component from closely related impurities.

A typical reverse-phase HPLC method would be the primary choice. The methoxy and methanesulfonyl groups, along with the chloro and aniline functionalities, provide sufficient hydrophobicity for good retention on a C18 column.

Table 1: Typical HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better ionization in the mass spectrometer if an LC-MS is used and helps in achieving sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% to 95% B over 20 minutesA gradient elution is necessary to ensure the elution of any potential late-eluting, more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nmChosen based on the UV absorbance maxima of the aniline chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Purity Assessment
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The assay is determined by comparing the peak area of the sample to that of the reference standard.

Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural elucidation of unknown impurities.[5][6][7] LC-MS provides molecular weight information and fragmentation patterns that are crucial for identifying process-related impurities and degradation products.

Potential impurities in this compound can arise from the starting materials, by-products of the reaction, or degradation. A plausible synthetic route is the reaction of 2-amino-4-chlorophenol with 2-(methylsulfonyl)ethanol.

cluster_1 Hypothetical Synthesis and Potential Impurities start_mat_1 2-Amino-4-chlorophenol reaction Etherification start_mat_1->reaction start_mat_2 2-(Methylsulfonyl)ethanol start_mat_2->reaction product This compound reaction->product impurity_1 Unreacted 2-Amino-4-chlorophenol reaction->impurity_1 impurity_2 Isomeric Product reaction->impurity_2 impurity_3 Over-alkylated Product reaction->impurity_3

Caption: Hypothetical Synthesis and Potential Impurities.

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation: Dissolve the reagent in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC Separation: Utilize an HPLC method similar to the one described for purity analysis. The use of a volatile buffer like formic acid is crucial for MS compatibility.

  • MS Analysis: Perform mass spectrometric analysis in both positive and negative ion modes using electrospray ionization (ESI). Acquire full scan data to detect all ionizable species.

  • Tandem MS (MS/MS) Analysis: For any detected impurities, perform tandem mass spectrometry to obtain fragmentation patterns, which aid in structural elucidation.

Structural Confirmation by NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the unambiguous confirmation of the chemical structure of this compound.[8][9][10]

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons, the aniline (-NH₂) protons, and the protons of the methanesulfonylethoxy side chain.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

  • FTIR: Confirms the presence of key functional groups, such as the N-H stretches of the aniline, the C-O-C stretch of the ether, and the S=O stretches of the sulfone.

Analysis of Residual Solvents and Elemental Impurities

Residual Solvents by Headspace GC-MS

Residual solvents are organic volatile chemicals used in the synthesis of drug substances or in the preparation of drug products. Their levels must be controlled within strict limits defined by guidelines such as USP <467>.[11][12] Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for this analysis. Common solvents to test for would include those used in the synthesis and purification of substituted anilines, such as toluene, methanol, ethanol, and ethyl acetate.

Elemental Impurities by ICP-MS

Elemental impurities, which can be introduced from catalysts or manufacturing equipment, are regulated under USP <232>.[13][14] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying these impurities at trace levels.

Comparative Summary of Analytical Techniques

Table 2: Comparison of QC Analytical Methods

TechniquePrimary UseStrengthsLimitations
HPLC-UV Purity and AssayHigh precision and accuracy, robust, widely available.Limited identification capabilities for unknown impurities.
LC-MS Impurity IdentificationHigh sensitivity and specificity, provides molecular weight and structural information.Quantitative analysis can be complex, matrix effects can suppress ionization.
NMR Structural ConfirmationUnambiguous structure elucidation, provides detailed connectivity information.Lower sensitivity compared to MS, can be time-consuming.
FTIR Functional Group IDFast, non-destructive, provides a "fingerprint" of the molecule.Limited information on the overall molecular structure.
GC-MS Residual SolventsExcellent for volatile and semi-volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds.
ICP-MS Elemental ImpuritiesExtremely low detection limits for a wide range of elements.Requires sample digestion, which can be complex.

Conclusion

A comprehensive and scientifically sound quality control strategy for this compound is essential for ensuring the quality and safety of pharmaceutical products. By employing a combination of orthogonal analytical techniques, including HPLC-UV for purity and assay, LC-MS for impurity profiling, NMR and IR for structural confirmation, GC-MS for residual solvents, and ICP-MS for elemental impurities, researchers and manufacturers can be confident in the quality of this critical reagent. The protocols and comparative data presented in this guide provide a robust framework for establishing such a quality control system, ultimately contributing to the development of safer and more effective medicines.

References

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved February 14, 2026, from [Link]

  • ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved February 14, 2026, from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved February 14, 2026, from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 14, 2026, from [Link]

  • Separation Science. (2024, December 9). Residual Solvents Analysis for the Pharmaceutical Industry. Retrieved February 14, 2026, from [Link]

  • FDA. (2018, August 1). Elemental Impurities in Drug Products Guidance for Industry. Retrieved February 14, 2026, from [Link]

  • Shimadzu. (n.d.). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved February 14, 2026, from [Link]

  • CPT Labs. (n.d.). Elemental Impurities In Drug Products. Retrieved February 14, 2026, from [Link]

  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. Retrieved February 14, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 14, 2026, from [Link]

  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved February 14, 2026, from [Link]

  • NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 14, 2026, from [Link]

  • ResolveMass. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved February 14, 2026, from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved February 14, 2026, from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved February 14, 2026, from [Link]

  • Kivo. (2024, April 16). An Overview of ICH Guidelines. Retrieved February 14, 2026, from [Link]

  • EMA. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 14, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Retrieved February 14, 2026, from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved February 14, 2026, from [Link]

  • SciSpace. (2017, March 31). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. Retrieved February 14, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 14, 2026, from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6: Structural Identification of Organic Compounds- IR and NMR Spectroscopy. Retrieved February 14, 2026, from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 14, 2026, from [Link]

  • YouTube. (2018, April 13). Determining a Structure with IR and NMR. Retrieved February 14, 2026, from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved February 14, 2026, from [Link]

  • EPA. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved February 14, 2026, from [Link]

  • Scientific Research Publishing. (2011, August 15). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Retrieved February 14, 2026, from [Link]

Sources

Assessing metabolic stability of 2-methanesulfonylethoxy side chains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility vs. Stability Trap

In medicinal chemistry, the 2-methanesulfonylethoxy side chain (


) is often employed as a polar modification to improve solubility and lower logP compared to standard alkyl ethers. While effective at modulating physicochemical properties, this moiety introduces a specific metabolic liability distinct from the oxidative clearance seen with simple alkoxy groups.

This guide compares the metabolic fate of 2-methanesulfonylethoxy chains against standard alternatives (Methoxy, Difluoromethoxy). It highlights the critical shift from CYP-mediated O-dealkylation (oxidative) to Retro-Michael Elimination (chemical/enzymatic), a pathway that generates reactive vinyl sulfone metabolites capable of covalent protein binding.

Mechanistic Analysis: The "Hidden" Liability

To assess stability accurately, one must understand the driving forces behind the degradation of these specific side chains.

A. The Standard: Methoxy Group (

)
  • Primary Clearance Mechanism: Oxidative O-dealkylation.

  • Enzyme: Cytochrome P450 (typically CYP2D6 or CYP3A4).

  • Mechanism: Hydrogen atom abstraction (HAT) from the

    
    -carbon, followed by oxygen rebound to form a hemiacetal, which collapses to release formaldehyde and the parent phenol.
    
  • Risk: High clearance (short half-life), but generally low toxicity unless the phenol is reactive.

B. The Subject: 2-Methanesulfonylethoxy (

)
  • Primary Clearance Mechanism:

    
    -Elimination (Retro-Michael Addition).
    
  • Driver: The sulfone (

    
    ) is a strong electron-withdrawing group (EWG). It increases the acidity of the 
    
    
    
    -protons (adjacent to the sulfone).
  • Mechanism: Under physiological pH or enzymatic catalysis, a base abstracts the acidic

    
    -proton. The electrons cascade to expel the phenoxide leaving group.
    
  • Risk: Formation of Methyl Vinyl Sulfone (MVS). MVS is a potent Michael acceptor that irreversibly alkylates glutathione (GSH) and cysteine residues on proteins, leading to potential immune-mediated idiosyncratic toxicity.

C. The Alternative: Difluoromethoxy (

)
  • Mechanism: Blocked oxidation.

  • Driver: The fluorine atoms withdraw electron density, deactivating the

    
    -C-H bond against CYP abstraction.[1]
    
  • Risk: generally metabolically stable; lipophilicity is higher than the sulfone analog.

Visualizing the Divergent Pathways

The following diagram illustrates the critical difference in metabolic fate between a standard ether and the sulfonyl-modified ether.

MetabolicPathways Parent Drug Candidate Methoxy Methoxy Analog (-OCH3) Parent->Methoxy Design A Sulfone 2-Methanesulfonylethoxy Analog Parent->Sulfone Design B CYP CYP450 (Oxidation) Methoxy->CYP Alpha-H Abstraction Unstable_Hemiacetal Hemiacetal Intermediate CYP->Unstable_Hemiacetal Phenol Parent Phenol Unstable_Hemiacetal->Phenol Formaldehyde Formaldehyde Unstable_Hemiacetal->Formaldehyde Base Base/Enzyme (Beta-Elimination) Sulfone->Base Retro-Michael Base->Phenol VinylSulfone Vinyl Sulfone (Reactive Electrophile) Base->VinylSulfone Releases GSH_Adduct GSH-Adduct (Toxicity Flag) VinylSulfone->GSH_Adduct + Glutathione

Figure 1: Divergent metabolic fates. Design A (Methoxy) undergoes oxidative clearance. Design B (Sulfone) risks chemical elimination generating reactive vinyl sulfones.

Comparative Performance Guide
FeatureMethoxy (

)
2-MethanesulfonylethoxyDifluoromethoxy (

)
Solubility LowHigh (Polar Sulfone)Moderate
LogD (7.4) HighLow Moderate/High
Metabolic Stability Poor (Rapid O-dealkylation)Variable (pH/CYP dependent)Excellent
Primary Risk High Clearance (PK issue)Reactive Metabolite (Toxicity issue)Low
Assay Requirement Standard MicrosomesGSH Trapping (Mandatory)Standard Microsomes
Experimental Protocols (Self-Validating Systems)

To validate the stability of a 2-methanesulfonylethoxy side chain, you cannot rely solely on substrate depletion assays. You must actively screen for the elimination product.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Search)

Purpose: To detect the formation of vinyl sulfone via retro-Michael elimination.

  • Incubation System:

    • Test Compound: 10 µM (final concentration).

    • Matrix: Human Liver Microsomes (HLM) (1 mg/mL protein) OR Phosphate Buffer (pH 7.4) alone (to distinguish chemical vs. enzymatic instability).

    • Trapping Agent: Glutathione (GSH) fortified at 5 mM.

    • Cofactor: NADPH (1 mM) – Run parallel samples +/- NADPH to differentiate CYP-mediated activation from spontaneous elimination.

  • Procedure:

    • Pre-incubate HLM + GSH + Test Compound for 5 mins at 37°C.

    • Initiate with NADPH (or buffer for control).

    • Incubate for 60 minutes.

    • Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

    • Centrifuge (3000g, 20 min) to pellet proteins.

  • Analysis (LC-MS/MS):

    • Instrument: Q-TOF or Triple Quadrupole (Neutral Loss Scan).

    • Search Target: Look for the parent mass + 307 Da (GSH adduct).

    • Specific Marker: For 2-methanesulfonylethoxy, specifically look for the GSH-Ethyl-Sulfone adduct or the GSH-Vinyl Sulfone adduct .

    • Validation: If the adduct appears in the buffer-only or minus-NADPH control, the instability is chemical (retro-Michael). If it requires NADPH, it is oxidative activation.

Protocol B: Intrinsic Clearance (

) Comparison

Purpose: To quantify the metabolic stability improvement over the methoxy analog.

  • Setup:

    • Prepare 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Add HLM (0.5 mg/mL).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • 
      .
      
    • 
      .
      
  • Success Criteria:

    • The 2-methanesulfonylethoxy analog should show <50% of the clearance of the methoxy analog to justify its inclusion, provided Protocol A shows no significant GSH adducts.

Decision Workflow

Use this logic flow to determine if the side chain is viable for your lead series.

DecisionTree Start Assess 2-Methanesulfonylethoxy Candidate Step1 Run Buffer Stability (pH 7.4, 37°C, 24h) Start->Step1 Result1 Is Parent Stable? Step1->Result1 Drop1 DROP CANDIDATE (Chemical Instability) Result1->Drop1 No (<90% Rem) Step2 Run GSH Trapping (+/- NADPH) Result1->Step2 Yes Result2 GSH Adducts Detected? Step2->Result2 Drop2 DROP/MODIFY (Vinyl Sulfone Risk) Result2->Drop2 Yes (High) Step3 Run HLM CLint Result2->Step3 No/Trace Result3 CLint < Methoxy Analog? Step3->Result3 Success ADVANCE CANDIDATE (Bioisostere Validated) Result3->Success Yes Reeval Re-evaluate (No Stability Gain) Result3->Reeval No

Figure 2: Screening workflow for sulfonyl-ether side chains. Note that chemical stability (Step 1) is the gatekeeper before metabolic assessment.

References
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Nair, P. C., et al. (2016). Retro-Michael reaction of 2-sulfonyl-oxetane fragments: Implications for drug design. Journal of Medicinal Chemistry.[2][3] (Contextual grounding on sulfone elimination risks).

  • Kalgutkar, A. S., & Dalvie, D. (2015). Reactive Metabolites: Approaches to the Detection and Rational Design of Idiosyncratic Toxicity-Free Drugs. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[2][3] Link

  • Baillie, T. A. (2006). Targeted covalent inhibitors for drug design: the redox-silent approach. (Discusses vinyl sulfone reactivity).[4]

Sources

Safety Operating Guide

Disposal & Handling Guide: 5-Chloro-2-(2-methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

5-Chloro-2-(2-methanesulfonylethoxy)aniline is a functionalized aniline derivative. While a specific Chemical Abstracts Service (CAS) Safety Data Sheet (SDS) may not be widely available for this specific intermediate, Structural Analog Safety (SAS) protocols dictate it must be handled as a Toxic Chlorinated Amine .

Core Hazards:

  • Acute Toxicity: High risk of Methemoglobinemia (cyanosis) via skin absorption and inhalation.

  • Environmental Persistence: The chloro-substitution increases lipophilicity and resistance to biodegradation.

  • Sensitization: Potential skin and respiratory sensitizer.

Immediate Disposal Directive:

DO NOT dispose of down drains. DO NOT mix with oxidizing agents or hypochlorites (Bleach). MANDATORY: Segregate as Halogenated Organic Waste for High-Temperature Incineration.

Hazard Identification & Causality

Understanding the "Why" behind the protocol.

The disposal strategy is dictated by the three functional groups on the benzene ring.

Functional GroupHazard ContributionDisposal Implication
Primary Amine (-NH₂) Toxicity: Metabolic activation in the liver (N-hydroxylation) leads to methemoglobinemia. Reactivity: Basic; reacts exothermically with acids.Requires segregation from oxidizers and acids.[1] Avoid Bleach (forms toxic chloroamines).
Chloro- (-Cl) Persistence: Increases stability and environmental half-life. Regulatory: Classifies waste as "Halogenated."[1][2]Must be incinerated at >1000°C with scrubbers to prevent dioxin formation. Cannot be used for standard fuel blending.
Sulfone Ether Side Chain Solubility: Increases polarity compared to simple chloroanilines, potentially increasing mobility in water.Spill cleanup requires aggressive containment to prevent groundwater leaching.

Personal Protective Equipment (PPE) Matrix

Anilines permeate standard nitrile gloves rapidly. Use this self-validating selection guide.

PPE ComponentMaterial StandardRationale
Gloves (Primary) Silver Shield / 4H (Laminate) Breakthrough > 480 min. Standard nitrile degrades quickly against aromatic amines.
Gloves (Splash) Double Nitrile (min 5 mil) Only for incidental contact. Change immediately upon contamination.
Respiratory P100 + OV Cartridge Required if handling powder outside a fume hood.
Body Tyvek Lab Coat / Apron Disposable outer layer prevents contamination of street clothes.

Disposal Workflow & Decision Matrix

This workflow ensures compliance with EPA (RCRA) and European waste codes.

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance, Contaminated Solids)
  • Containment: Place solid waste in a clear polyethylene bag (minimum 4 mil).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE drum or UN-rated fiber drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid Debris."

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Path: High-Temperature Incineration (Rotary Kiln).

Scenario B: Liquid Waste (Mother Liquors, Solvents)
  • Segregation: Pour into the Halogenated Organic Solvent waste stream (Red Can/Drum).

    • Critical: Do not mix with "Non-Halogenated" streams.[1] The chlorine content (>1000 ppm) disqualifies it from cheap fuel blending recycling.

  • pH Check: Ensure the waste solution is not acidic. If acidic, neutralize to pH 6-9 to prevent heating in the drum.

  • Labeling: "Halogenated Solvent Waste with Toxic Amines."

Visual Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Incineration FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) Solid->Incineration Pack in UN Drum LiquidType Solvent Base? Liquid->LiquidType HaloStream Halogenated Waste Stream (High Cl Content) LiquidType->HaloStream Organic Solvent NonHaloStream Non-Halogenated Stream LiquidType->NonHaloStream DO NOT USE Aqueous Aqueous Waste LiquidType->Aqueous Water Based HaloStream->Incineration CarbonTreat Activated Carbon Adsorption OR Incineration Aqueous->CarbonTreat CarbonTreat->Incineration Solid Waste (Carbon)

Figure 1: Logic flow for determining the correct waste stream based on physical state and solvent composition.

Spill Contingency Plan

Immediate Action: Evacuate the immediate area (10 ft radius). Don PPE (Laminate gloves, respirator).

Decontamination Solution: Do NOT use Bleach (Sodium Hypochlorite). The reaction with primary amines produces chloroamines, which are volatile and toxic.

Recommended Decon Agent:

  • Mixture: 5% Acetic Acid + Surfactant (Soap) + Water.

  • Mechanism:[1][2][3][4] The acid protonates the amine (forming a salt), reducing its volatility and skin permeability, making it easier to wipe up.

Cleanup Steps:

  • Cover: Cover spill with absorbent pads or vermiculite.

  • Collect: Scoop material into a sealable bag.

  • Wash: Apply the Acetic Acid/Soap solution to the surface.

  • Final Wipe: Wipe with water.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A above).

Regulatory Classification

When manifesting this waste, use the following guidelines. Since the specific CAS is not always listed in 40 CFR 261, use the "Characteristic" or "Not Otherwise Specified (N.O.S.)" approach.

Regulatory BodyClassification CodeProper Shipping Name (Suggested)
DOT / IATA UN 2811 Toxic solid, organic, n.o.s. (Chlorinated Aniline Derivative)
EPA (RCRA) D022 (if Chloroform present) or Non-Regulated Hazardous Note: If testing confirms toxicity, it may fall under characteristic waste. Best practice: Manage as Hazardous Waste .
EU Waste Code 07 01 04 *Other organic solvents, washing liquids and mother liquors (Hazardous).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Chloroanilines (General Class). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes & Lists. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Chloro-2-(2-methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Chloro-2-(2-methanesulfonylethoxy)aniline is a critical intermediate, notably utilized in the synthesis of EGFR inhibitors (e.g., Osimertinib). As a halogenated aniline derivative, it presents a dual-threat profile: acute toxicity typical of anilines (methemoglobinemia) and potential sensitization .[1]

Core Directive: Treat this substance as a Potent Compound (OEB 3/4) . Standard "lab coat and nitrile gloves" protocols are insufficient for handling solid quantities >100 mg due to the lipophilic nature of the aniline moiety, which facilitates rapid transdermal absorption.

Risk Assessment & Toxicology Profile

Before selecting PPE, you must understand the mechanism of hazard to validate your safety choices.

Hazard ClassMechanism of ActionCritical Warning
Acute Toxicity (Dermal/Inhalation) Methemoglobinemia: The aniline metabolite oxidizes hemoglobin (

) to methemoglobin (

), inhibiting oxygen transport.
Cyanosis (blue skin/lips) is a late sign. Absorption is silent and painless.
Skin Sensitization Haptenization of skin proteins leading to T-cell mediated immune response.Once sensitized, anaphylactic reactions can occur upon trace re-exposure.
Eye Damage Corrosive/Irritant nature of the free base.Risk of irreversible corneal opacity.

Scientific Insight: The methanesulfonylethoxy tail adds polarity, potentially reducing volatility compared to simple chloroanilines, but it does not negate the toxicity of the aniline pharmacophore.

Personal Protective Equipment (PPE) Matrix

Rationale: This system relies on "Redundancy and Barrier Integrity."

A. Hand Protection (The Critical Failure Point)

Do NOT rely on single nitrile gloves. Anilines are known to permeate thin nitrile rapidly.

Exposure LevelPrimary BarrierSecondary BarrierProtocol
Standard Handling (<1g)Nitrile (High Dexterity) (min 5 mil)Nitrile (Long Cuff) (min 5 mil)Double Gloving: Wear two pairs of contrasting colors. If the outer glove tears or stains, the inner color reveals the breach immediately.
Bulk Handling (>1g) or Spill Cleanup Silver Shield / Laminate (Chemical Resistant)Nitrile (Outer) (For grip)Laminate gloves offer >480 min breakthrough time for anilines, whereas nitrile may fail in <15 min upon direct saturation.
B. Respiratory & Body Protection[2][3][4][5][6][7][8][9][10][11]
  • Respiratory:

    • Primary: Engineering control (Fume Hood).

    • Secondary (if outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Dust is the primary vector for solids; vapor is a risk during heated reactions.

  • Body:

    • Tyvek® Lab Coat (Disposable): Preferred over cotton. Cotton absorbs anilines, creating a long-term dermal exposure source.

    • Sleeves: Tyvek sleeve covers are required if working inside a hood where wrists contact the sash/airfoil.

Operational Workflow: The "Safe-Path" System

This workflow is designed to minimize static discharge (a risk with dry organic powders) and aerosolization.

Step 1: Engineering Setup[12]
  • Verify Airflow: Sash height must be at the calibrated position (face velocity 80–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Halogenated anilines can be static-prone, leading to "jumping" powder.

Step 2: Weighing & Transfer
  • Tare the vial/flask before opening the source container.

  • Open the source container only inside the hood.

  • Transfer using a disposable spatula (prevent cross-contamination).

  • Seal all vessels immediately. Never transport an open vessel across the lab.

Step 3: Decontamination (Doffing)

The highest risk of exposure occurs when taking off contaminated PPE.

  • Wipe outer gloves with a solvent-dampened wipe (ethanol/methanol) inside the hood to remove invisible dust.

  • Remove outer gloves; discard in solid hazardous waste.

  • Remove Tyvek coat; discard or hang in a designated "dirty" area.

  • Wash hands with soap and cool water (warm water opens pores, increasing absorption).

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision nodes and safety barriers.

SafeHandling Start Start: Chemical Retrieval RiskCheck Risk Assessment: Check Quantity & Form Start->RiskCheck PPE_Select PPE Selection: Double Nitrile vs. Laminate RiskCheck->PPE_Select Define Barrier Eng_Control Engineering Control: Fume Hood Check PPE_Select->Eng_Control Handling Active Handling: Weighing/Transfer Eng_Control->Handling Airflow Validated Waste Disposal: Halogenated Waste Stream Handling->Waste Solids/Liquids Decon Decontamination: Doffing & Wash Handling->Decon Post-Process Waste->Decon

Figure 1: Operational flowchart ensuring redundant safety barriers from retrieval to disposal.

Emergency Response & Disposal

A. Exposure Response[2][3][4][6][8][10][13][14]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol on skin (enhances absorption).

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen and seek immediate medical attention (mention "Aniline Exposure" to EMS).

  • Spill (<500 mg): Cover with absorbent pads dampened with ethanol. Wipe up. Discard as hazardous waste.

  • Spill (>500 mg): Evacuate area. Require SCBA or PAPR for cleanup due to dust hazard.

B. Disposal Protocols

This compound contains both Chlorine and Sulfur .

  • Solid Waste: Segregate into "Solid Hazardous Waste" (do not mix with general trash).

  • Liquid Waste: Dispose in Halogenated Organic Waste carboys.

    • Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as anilines can react violently.[2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 5-Chloro-2-methoxyaniline (Structural Analog Safety Profile). National Library of Medicine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Chemical Waste Management Guide: Halogenated Solvents. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.